3-(1H-Pyrazol-4-yl)piperidin-4-ol
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Overview
Description
3-(1H-Pyrazol-4-yl)piperidin-4-ol is a heterocyclic compound that features both a pyrazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-4-yl)piperidin-4-ol typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a β-diketone can form the pyrazole ring, which is then subjected to further reactions to introduce the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(1H-Pyrazol-4-yl)piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
- 1-(1H-Pyrazol-4-yl)piperidine
- 4-(1H-Pyrazol-4-yl)piperidine-1-carboxylic acid
- 3-(1H-Pyrazol-4-yl)piperidin-2-one
Uniqueness
What sets 3-(1H-Pyrazol-4-yl)piperidin-4-ol apart is its unique combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in drug discovery and development .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(1H-pyrazol-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C8H13N3O/c12-8-1-2-9-5-7(8)6-3-10-11-4-6/h3-4,7-9,12H,1-2,5H2,(H,10,11) |
InChI Key |
FJWUZEIUBGHKKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1O)C2=CNN=C2 |
Origin of Product |
United States |
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